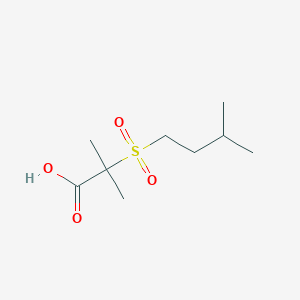![molecular formula C23H21N3 B8485899 6-cyclopropyl-2,3-bis(4-methylphenyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B8485899.png)
6-cyclopropyl-2,3-bis(4-methylphenyl)-5H-pyrrolo[2,3-b]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-cyclopropyl-2,3-bis(4-methylphenyl)-5H-pyrrolo[2,3-b]pyrazine is a nitrogen-containing heterocyclic compound that features a pyrrole ring fused with a pyrazine ring. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolopyrazine derivatives, including 6-cyclopropyl-2,3-bis(4-methylphenyl)-5H-pyrrolo[2,3-b]pyrazine, can be achieved through various methods:
Cyclization: This involves the formation of the pyrrolopyrazine ring system through intramolecular cyclization reactions.
Ring Annulation: This method involves the construction of the pyrrolopyrazine ring by annulating smaller ring systems.
Cycloaddition: This involves the addition of multiple unsaturated components to form the pyrrolopyrazine ring.
Direct C-H Arylation: This method involves the direct arylation of the pyrrole ring to form the pyrrolopyrazine system.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6-cyclopropyl-2,3-bis(4-methylphenyl)-5H-pyrrolo[2,3-b]pyrazine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and yields .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or ketone derivatives, while reduction reactions may yield fully saturated compounds .
Scientific Research Applications
6-cyclopropyl-2,3-bis(4-methylphenyl)-5H-pyrrolo[2,3-b]pyrazine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and antitumor properties.
Medicine: It is investigated for its potential therapeutic applications, particularly as a kinase inhibitor for cancer treatment.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 6-cyclopropyl-2,3-bis(4-methylphenyl)-5H-pyrrolo[2,3-b]pyrazine involves its interaction with specific molecular targets and pathways. For example, as a kinase inhibitor, it binds to the active site of kinases, preventing their phosphorylation activity and thereby inhibiting cell proliferation and survival pathways. This makes it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-cyclopropyl-2,3-bis(4-methylphenyl)-5H-pyrrolo[2,3-b]pyrazine include other pyrrolopyrazine derivatives such as:
Pyrrolo[1,2-a]pyrazine: Known for its antibacterial, antifungal, and antiviral activities.
6H-pyrrolo[3,4-b]pyrazine: Studied for its diverse biological activities.
Uniqueness
What sets this compound apart is its specific substitution pattern, which imparts unique chemical and biological properties. Its cyclopropyl and p-tolyl groups contribute to its distinct reactivity and potential therapeutic applications, particularly in kinase inhibition .
Properties
Molecular Formula |
C23H21N3 |
|---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
6-cyclopropyl-2,3-bis(4-methylphenyl)-5H-pyrrolo[2,3-b]pyrazine |
InChI |
InChI=1S/C23H21N3/c1-14-3-7-17(8-4-14)21-22(18-9-5-15(2)6-10-18)26-23-20(24-21)13-19(25-23)16-11-12-16/h3-10,13,16H,11-12H2,1-2H3,(H,25,26) |
InChI Key |
HAJOONHAACAOKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(NC(=C3)C4CC4)N=C2C5=CC=C(C=C5)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-Phenyl-3-[5-[6-(9-phenylcarbazol-3-yl)pyridin-3-yl]pyridin-2-yl]carbazole](/img/structure/B8485823.png)
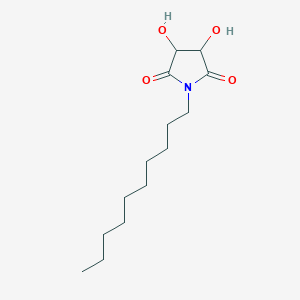
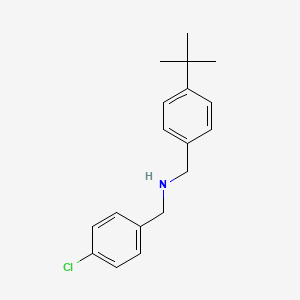
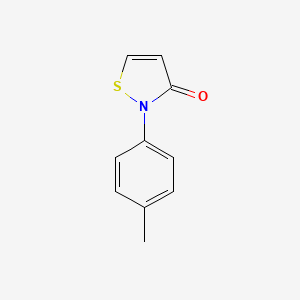
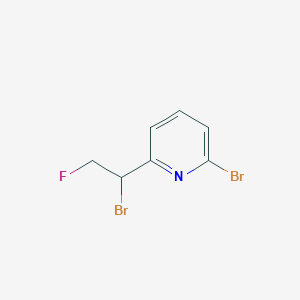
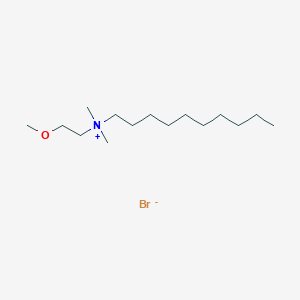
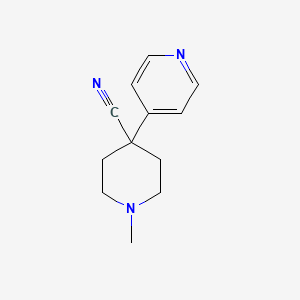
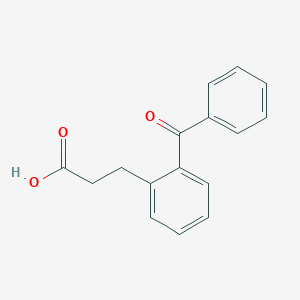


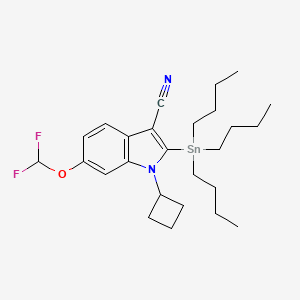
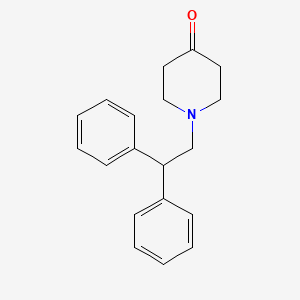
![4-[(5-Phenylpentyl)amino]benzoic acid](/img/structure/B8485934.png)
